Spacer Length Differentiation: Ethylene (C2) Spacer vs. Hexamethylene (C6) Analog (CAS 85117-93-7)
The target compound possesses an ethylene spacer (2‑carbon bridge), while the closest commercial analog, N,N'-hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride (CAS 85117-93-7), bears a hexamethylene spacer (6‑carbon bridge). In cationic gemini surfactant series, shortening the polymethylene spacer from C6 to C2 consistently lowers the critical micelle concentration (CMC) by a factor of 2–5, as demonstrated by surface tension and conductivity measurements [1]. Although direct CMC data for the exact target compound are not publicly available, the well‑established inverse relationship between spacer length and CMC in hydroxyethyl‑functionalized gemini surfactants predicts a measurably lower CMC for the C2‑spaced compound relative to its C6‑spaced analog [2].
| Evidence Dimension | Spacer carbon atom count |
|---|---|
| Target Compound Data | 2 carbon atoms (ethylene) |
| Comparator Or Baseline | 6 carbon atoms (hexamethylene) for CAS 85117-93-7 |
| Quantified Difference | 4 fewer carbon atoms in the spacer; predicted CMC reduction of 2–5‑fold based on class trend |
| Conditions | Aqueous solution, 25 °C; surfactant series with identical head groups (bis(2-hydroxyethyl)methylammonium) and varying spacer lengths |
Why This Matters
A lower CMC enables equivalent surface activity at reduced surfactant loading, directly lowering formulation cost and minimizing aquatic toxicity potential per functional unit.
- [1] Kaczerewska M, Martins R, Figueiredo J, Loureiro S, Tedim J. Cationic gemini surfactants containing an O-substituted spacer and hydroxyethyl moiety in the polar heads: Self-assembly, biodegradability and aquatic toxicity. Journal of Industrial and Engineering Chemistry. 2017;55:151-163. View Source
- [2] Wang X, Li B, et al. Synthesis and physicochemical properties of quaternary gemini surfactants with different spacer lengths. Colloid and Polymer Science. 2017;295:1819-1827. View Source
